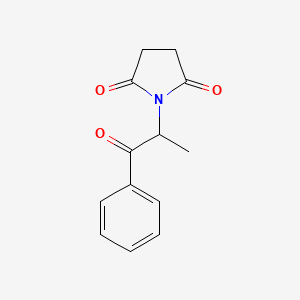
2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride
Overview
Description
2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride is a heterocyclic compound with a unique structure. It belongs to the class of 1,3-thiazoles, which are nitrogen-containing heterocycles. These compounds have gained significant attention due to their potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties .
Synthesis Analysis
The synthesis of 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride involves several steps. While I don’t have specific papers on this exact compound, I can provide general insights. Researchers have reported various methods for synthesizing 1,3-thiazoles, including multistep synthetic routes. One notable approach is the use of 3-amino-1,2,4-triazole as a key building block. For instance, in 2015, Shaabani et al. described a green multi-component procedure for the formation of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamides using a one-pot reaction involving 3-amino-1,2,4-triazole, aldehydes, and primary aliphatic or aromatic amines .
Scientific Research Applications
Applications in Synthesis and Chemical Reactions
Synthesis of Sulfonamides and Electrophilic Reagents : A study by Turov, Vinogradova, and Brovarets (2014) demonstrates the use of a related compound, 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, in the synthesis of sulfonamides. These compounds act as efficient electrophilic reagents capable of undergoing nucleophilic substitution reactions (Turov, Vinogradova, & Brovarets, 2014).
Role in Heterocyclic Compound Synthesis : Darwish et al. (2014) highlighted the use of sulfamoyl moiety in synthesizing new heterocyclic compounds with potential as antimicrobial agents. This includes the reaction of cyanoacetamide with various components to produce thiazole derivatives (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Biomedical Research
Anticancer Activity : A study by Kostyantyn Turov (2020) investigated the anticancer activity of polyfunctional substituted 1,3-thiazoles. This study is part of the “NCI-60 Human Tumor Cell Lines Screen” and includes compounds with structures related to 2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride (Turov, 2020).
Corrosion Inhibition : A research by El-Lateef et al. (2021) focused on poly[(hydrazinylazo)]thiazoles derivatives as corrosion inhibitors for cast iron-carbon alloy in molar HCl. This study highlights the diverse applications of thiazole derivatives in materials science (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).
properties
IUPAC Name |
2-(3-methylphenyl)-1,3-thiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-3-2-4-8(5-7)10-12-9(6-15-10)16(11,13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBSOWSSRFYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)






![2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B1421826.png)


